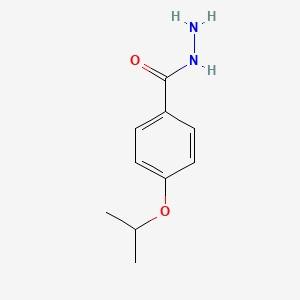

4-Isopropoxybenzohydrazide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-propan-2-yloxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)14-9-5-3-8(4-6-9)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHIKEZRFTUXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365816 | |

| Record name | 4-isopropoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90873-17-9 | |

| Record name | 4-(1-Methylethoxy)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90873-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-isopropoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90873-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Isopropoxybenzohydrazide

Established Synthetic Pathways for Aromatic Hydrazides

The foundational methods for synthesizing aromatic hydrazides like 4-isopropoxybenzohydrazide are well-documented in organic chemistry literature. These pathways typically involve the derivatization of carboxylic acids or their activated forms.

A primary and widely employed method for the synthesis of this compound is the condensation reaction between a 4-isopropoxybenzoic acid derivative and hydrazine (B178648) hydrate (B1144303). This reaction is a cornerstone in the formation of the hydrazide functional group.

The most common precursor for this reaction is the corresponding ester, typically methyl or ethyl 4-isopropoxybenzoate. The synthesis involves the refluxing of the ester with hydrazine hydrate in a suitable solvent, most commonly ethanol (B145695) or methanol. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of the desired hydrazide.

A general representation of this condensation reaction is as follows:

Starting Material: Methyl 4-isopropoxybenzoate or Ethyl 4-isopropoxybenzoate

Reagent: Hydrazine hydrate (NH₂NH₂·H₂O)

Solvent: Ethanol or Methanol

Conditions: Reflux

The reaction progress can be monitored using techniques such as thin-layer chromatography (TLC). Upon completion, the product, this compound, often precipitates from the reaction mixture upon cooling and can be isolated by filtration, followed by washing and recrystallization to achieve high purity.

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

| Methyl 4-isopropoxybenzoate | Hydrazine Hydrate | Ethanol | Reflux | This compound |

| Ethyl 4-isopropoxybenzoate | Hydrazine Hydrate | Methanol | Reflux | This compound |

The initial step in this pathway is the conversion of 4-isopropoxybenzoic acid into a more reactive derivative, such as an acyl chloride or an ester.

Esterification: 4-Isopropoxybenzoic acid can be esterified to methyl or ethyl 4-isopropoxybenzoate by reacting it with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). The resulting ester is then subjected to condensation with hydrazine hydrate as described in the previous section.

Acyl Chloride Formation: Alternatively, 4-isopropoxybenzoic acid can be converted to 4-isopropoxybenzoyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly reactive acyl chloride is then reacted with hydrazine hydrate, usually in the presence of a base to neutralize the hydrochloric acid byproduct, to yield this compound.

This multi-step approach allows for the purification of intermediates, which can lead to a final product of high purity.

Table of Multi-step Synthesis Pathways:

| Starting Material | Intermediate | Reagent for Step 2 | Product |

|---|---|---|---|

| 4-Isopropoxybenzoic Acid | Methyl 4-isopropoxybenzoate | Hydrazine Hydrate | This compound |

Advanced Synthetic Approaches and Innovations

In addition to the classical methods, contemporary organic synthesis has introduced more sophisticated and customized techniques for the preparation of specific hydrazides and their analogues, focusing on efficiency, selectivity, and the introduction of chiral centers.

While the fundamental synthesis of this compound relies on established methods, customization of these techniques can be employed to optimize reaction conditions and improve yields for this specific molecule. The "customization" lies in the fine-tuning of parameters based on the electronic and steric properties of the 4-isopropoxy group.

For instance, the reaction time and temperature for the condensation with hydrazine hydrate can be optimized. Due to the electron-donating nature of the isopropoxy group, the carbonyl carbon of the corresponding ester or acyl chloride is slightly less electrophilic compared to unsubstituted benzoyl derivatives. This might necessitate slightly longer reaction times or higher temperatures to drive the reaction to completion.

Furthermore, the choice of solvent can be tailored. While ethanol and methanol are common, other polar solvents could be explored to improve the solubility of the starting materials and facilitate the reaction. The work-up procedure can also be customized to maximize the recovery and purity of the final product, for example, by employing specific recrystallization solvent systems.

While this compound itself is not chiral, the principles of stereoselective synthesis are highly relevant for the preparation of its chiral analogues. Chiral hydrazides are valuable building blocks in medicinal chemistry. An important advanced approach for creating chiral hydrazides involves the asymmetric hydrogenation of prochiral N-acyl hydrazones.

This method typically involves a two-step process:

Formation of an N-acyl hydrazone: A hydrazide is condensed with a prochiral ketone or aldehyde to form an N-acyl hydrazone, which contains a C=N double bond.

Asymmetric Hydrogenation: The N-acyl hydrazone is then subjected to hydrogenation using a chiral catalyst, often a transition metal complex with a chiral ligand (e.g., Rhodium, Ruthenium, or Iridium-based catalysts). This catalytic system facilitates the addition of hydrogen across the C=N double bond in a stereocontrolled manner, leading to the formation of one enantiomer of the chiral hydrazide in excess.

For analogues of this compound, this would involve synthesizing a chiral hydrazide where the nitrogen or the acyl group is attached to a stereocenter. The development of such stereoselective methods is a significant area of research, enabling the synthesis of enantiomerically pure compounds for pharmacological evaluation.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves the use of safer solvents, reduction of energy consumption, and minimization of waste.

Several green synthetic strategies can be applied to the preparation of aromatic hydrazides:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the condensation reaction between the ester and hydrazine hydrate. Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.

Solvent-Free or Greener Solvent Systems: Efforts have been made to reduce the use of volatile organic solvents. In some cases, the reaction can be carried out under solvent-free conditions, where the reactants are mixed and heated directly. Alternatively, greener solvents like water or ethanol (which is bio-based) are preferred over more hazardous options.

Catalytic Approaches: The use of catalysts, where possible, can reduce the need for stoichiometric reagents and minimize waste. While the reaction with hydrazine hydrate is often uncatalyzed, research into catalytic methods for hydrazide formation is an active area.

Comparison of Conventional and Green Synthesis Approaches:

| Parameter | Conventional Method | Green Method (Microwave) |

|---|---|---|

| Heating | Oil bath/Heating mantle | Microwave irradiation |

| Reaction Time | Several hours | Minutes |

| Solvent | Often organic solvents | Can be solvent-free or in greener solvents |

| Energy Consumption | Higher | Lower |

Scale-Up and Reaction Optimization for Pre-clinical Candidates

The transition from laboratory-scale synthesis to the production of larger quantities of a drug candidate, such as this compound, for pre-clinical studies necessitates a thorough evaluation and optimization of the synthetic methodology. The primary goals of scale-up and reaction optimization are to ensure a safe, efficient, cost-effective, and reproducible process that consistently delivers the target compound with high purity. For this compound, the synthetic route typically involves two key transformations: the esterification of 4-isopropoxybenzoic acid and the subsequent hydrazinolysis of the resulting ester.

The optimization of these steps is crucial for a successful scale-up. Key parameters that are typically investigated include reaction temperature, concentration of reactants, choice of solvent, and the stoichiometry of the reagents. For the initial esterification, common methods include Fischer-Speier esterification using an excess of the alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of a strong acid. On a larger scale, the removal of water is critical to drive the equilibrium towards the product.

The subsequent hydrazinolysis of the ester, for instance, methyl 4-isopropoxybenzoate, with hydrazine hydrate is a well-established reaction. However, when moving to a larger scale, factors such as temperature control become critical to prevent side reactions and ensure the safety of the process, as hydrazine is a high-energy compound. The choice of solvent can also influence the reaction rate and the ease of product isolation. While ethanol is commonly used in laboratory preparations, alternative solvents may be explored for improved solubility, higher reaction temperatures, or easier work-up procedures on a larger scale.

One of the significant challenges in scaling up the synthesis of hydrazides is the potential for the formation of impurities. Therefore, the optimization process also focuses on minimizing side reactions and developing a robust purification protocol. This may involve adjusting the reaction conditions to suppress the formation of by-products or developing an efficient crystallization procedure to isolate this compound in high purity.

Recent advancements in chemical manufacturing have introduced technologies like continuous flow synthesis, which can offer significant advantages for the production of hydrazides on a larger scale. A continuous flow process for the synthesis of acid hydrazides from carboxylic acids has been described, demonstrating scalability with yields ranging from 65-91%. osti.gov This methodology allows for better control over reaction parameters, enhanced safety, and potentially higher throughput compared to traditional batch processing. For the production of this compound, a continuous flow setup could involve the in-line esterification of 4-isopropoxybenzoic acid followed by immediate reaction with hydrazine hydrate in a subsequent reactor.

The table below outlines key parameters that would be considered during the optimization and scale-up of the synthesis of this compound. The hypothetical outcomes are based on general principles of chemical process development.

Table 1: Key Parameters for Optimization and Scale-Up of this compound Synthesis

| Parameter | Range/Options | Goal | Potential Outcome/Remarks |

| Esterification | |||

| Acid Catalyst | H₂SO₄, HCl, TsOH | Maximize conversion | Sulfuric acid is cost-effective for large-scale production. |

| Alcohol | Methanol, Ethanol | High yield, ease of removal | Methanol is often preferred due to its lower boiling point. |

| Temperature | 60-100 °C | Reduce reaction time | Higher temperatures can accelerate the reaction but may lead to side products. |

| Water Removal | Dean-Stark, molecular sieves | Drive equilibrium | Essential for achieving high conversion on a larger scale. |

| Hydrazinolysis | |||

| Hydrazine Hydrate (Equivalents) | 1.1 - 2.0 | Complete conversion of ester | A slight excess is typically used to ensure the reaction goes to completion. |

| Solvent | Ethanol, Isopropanol, Water | Facilitate reaction and isolation | The choice of solvent can impact reaction rate and product solubility. |

| Temperature | 25-100 °C | Control reaction rate and safety | Exothermic nature of the reaction requires careful temperature control. |

| Reaction Time | 2-24 hours | Achieve maximum yield | Monitored by techniques like HPLC to determine the reaction endpoint. |

| Purification | |||

| Method | Recrystallization, column chromatography | High purity (>98%) | Recrystallization is generally preferred for large-scale purification due to cost and simplicity. |

| Solvent System | Ethanol/Water, Methanol | Maximize recovery of pure product | The solvent system is optimized to provide good solubility at high temperatures and poor solubility at low temperatures. |

Ultimately, the goal of the scale-up and optimization phase is to develop a process that is not only efficient and high-yielding but also robust and reproducible, ensuring a consistent supply of high-quality this compound for further pre-clinical development.

Chemical Reactivity and Derivatization of 4 Isopropoxybenzohydrazide

Fundamental Reaction Types of Hydrazide Derivatives

The reactivity of 4-Isopropoxybenzohydrazide is primarily dictated by its hydrazide functional group (-CONHNH₂). This moiety is a derivative of hydrazine (B178648) and exhibits a rich chemical profile, enabling a variety of transformations. General reactions applicable to hydrazides, including this compound, involve oxidation, reduction, and substitution. researchgate.net

Oxidation Reactions and Corresponding Oxide Formation

Hydrazide derivatives can undergo oxidation at the nitrogen atoms. The use of oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can lead to the formation of the corresponding N-oxides. In the context of related complex structures, N-oxidation is a recognized chemical transformation. googleapis.comgoogle.com The specific products formed depend on the reagent used and the reaction conditions. For this compound, this reaction would introduce oxygen to one of the nitrogen atoms in the hydrazide group, altering its electronic properties and reactivity.

Reduction Reactions and Formation of Reduced Derivatives

The hydrazide group can be reduced using common reducing agents. Reagents like sodium borohydride (B1222165) or the more potent lithium aluminum hydride can be employed to yield the corresponding reduced derivatives. This process typically involves the reduction of the carbonyl group (C=O) within the hydrazide moiety. Such reactions would convert this compound into the corresponding substituted hydrazine or amine, depending on the extent of the reduction.

Substitution Reactions with Alkyl Halides or Acyl Chlorides

The nucleophilic nature of the terminal amine group (-NH₂) in the hydrazide moiety makes it susceptible to substitution reactions. It readily reacts with electrophilic reagents such as alkyl halides and acyl chlorides. scribd.com

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of a diacylhydrazine derivative. This is a common and robust reaction for hydrazides. For example, the related 3-Chloro-4-isopropoxybenzohydrazide is known to react with ethyl 2-chloro-2-oxoacetate, an acyl chloride derivative, in the presence of a base. uni-saarland.de This type of reaction is fundamental to many derivatization strategies.

Alkylation: While less common than acylation, alkylation at the terminal nitrogen can occur with alkyl halides, leading to N-alkylated hydrazide products.

Condensation: The hydrazide functionality is a key building block in condensation reactions, particularly with aldehydes and ketones, to form stable hydrazone linkages (-C=N-NH-C=O). nih.govthermofisher.com This reaction is pivotal for synthesizing more complex molecules and for derivatization purposes. ucl.ac.uk

Table 1: Summary of Fundamental Reactions for Hydrazide Derivatives

| Reaction Type | Typical Reagents | Resulting Product Type | Reference |

|---|---|---|---|

| Oxidation | Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄) | N-Oxides | |

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Reduced Hydrazides/Amines | |

| Substitution (Acylation) | Acyl Chlorides (R-COCl), Acid Anhydrides | Diacylhydrazines | uni-saarland.de |

| Substitution (Condensation) | Aldehydes (R-CHO), Ketones (R-CO-R') | Hydrazones | nih.govthermofisher.com |

Strategic Derivatization for Enhanced Research Utility

Derivatization is the chemical modification of a compound to produce a new substance with properties better suited for a specific analytical method or application. researchgate.net For this compound, derivatization leverages the reactivity of the hydrazide group to enhance its utility in chromatography and spectroscopy.

Pre-column Derivatization for Chromatographic Analysis

In chromatography, pre-column derivatization is performed before the sample is injected into the instrument. libretexts.orgacademicjournals.org The goal is to improve the analyte's volatility (for Gas Chromatography, GC) or its detectability and separation characteristics (for High-Performance Liquid Chromatography, HPLC). libretexts.orgjfda-online.com

The hydrazide group of this compound can be targeted for such modifications. Acylation, for instance, is a common technique used to derivatize compounds for GC-MS analysis. nih.gov Reagents like fluorinated anhydrides (e.g., trifluoroacetic anhydride) react with the amine group to create a more volatile and thermally stable derivative with improved chromatographic peak shape. nih.gov

For HPLC analysis, derivatization aims to introduce a "tag" that enhances detection. libretexts.org The hydrazide moiety can be reacted with a labeling reagent that contains a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection). researchgate.net

UV-Vis Detection: A reagent containing a highly conjugated system, such as dabsyl chloride, can be reacted with the terminal amine of this compound. This would yield a brightly colored derivative that can be detected with high sensitivity at a specific wavelength. researchgate.net

Fluorescence Detection: For even greater sensitivity, a fluorescent tag like dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) or a fluorescamine-based reagent can be attached to the hydrazide. researchgate.netnih.gov

While hydrazides themselves are often used as derivatizing agents for carbonyls, nih.govnih.gov the same principles apply when derivatizing the hydrazide itself for improved analytical detection.

Table 2: Pre-column Derivatization Strategies for Hydrazides

| Technique | Derivatizing Agent Type | Purpose | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Acylating Agents (e.g., Fluorinated Anhydrides) | Increase volatility and thermal stability. | nih.gov |

| HPLC (UV-Vis Detection) | Chromophoric Labels (e.g., Dabsyl Chloride) | Enhance UV-Vis absorption for sensitive detection. | researchgate.net |

| HPLC (Fluorescence Detection) | Fluorophoric Labels (e.g., Dansyl Chloride) | Attach a fluorescent tag for highly sensitive detection. | researchgate.netnih.gov |

Functional Group Modification for Spectroscopic Characterization

Modifying the functional groups of this compound can facilitate its characterization by various spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The most common spectroscopic modification involves the reaction with aldehydes or ketones to form hydrazones. nih.gov The formation of a hydrazone derivative from this compound introduces a C=N double bond and incorporates a new substituent from the carbonyl compound. This transformation leads to distinct changes in the molecule's spectroscopic signature:

NMR Spectroscopy: In ¹H NMR, the formation of a hydrazone results in the appearance of a new signal for the imine proton (C=N-H) and the disappearance of the -NH₂ protons of the hydrazide. This provides clear evidence of the reaction. google.com

IR Spectroscopy: The IR spectrum of the parent hydrazide shows characteristic N-H stretching bands (around 3200–3400 cm⁻¹) and a C=O stretching band (around 1650–1700 cm⁻¹). Upon conversion to a hydrazone, the N-H stretching vibrations change, and a new C=N stretching band appears, confirming the modification.

This type of derivatization is not only useful for confirming the presence of the hydrazide group but also for creating new molecular entities whose structures can be elucidated and confirmed through detailed spectroscopic analysis. uni-saarland.deucl.ac.uk

Derivatization for Improved Analyte Stability and Detection

Chemical derivatization is a technique used to modify a compound to enhance its properties for analytical purposes. sigmaaldrich.comresearchgate.net The primary goals of derivatization include improving analyte volatility for gas chromatography (GC), increasing stability, and enhancing detectability by introducing a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection). sigmaaldrich.comchromatographyonline.com For analysis by liquid chromatography-mass spectrometry (LC-MS), derivatization can significantly improve ionization efficiency, leading to greater sensitivity. chromatographyonline.comddtjournal.com

Hydrazides, including this compound, possess reactive functional groups (specifically the -NHNH2 group) that are amenable to various derivatization reactions. ddtjournal.comnih.gov Common strategies involve acylation, silylation, or condensation with carbonyl compounds. sigmaaldrich.comnih.govnih.gov For instance, the reaction of a hydrazide with reagents like fluorinated anhydrides (e.g., pentafluoropropionic anhydride) can create derivatives with improved chromatographic behavior and mass spectrometric sensitivity. nih.gov Similarly, reacting the hydrazide with a reagent containing a fluorescent tag, such as dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl), can produce a derivative that is easily detectable at low concentrations by fluorescence detectors. researchgate.netchromatographyonline.com

While these general principles are well-established for hydrazides and other polar compounds, specific studies detailing the derivatization of this compound solely for the purpose of improving its analytical stability or detection were not found in the reviewed literature. However, its derivatization for other purposes, such as the synthesis of biologically active molecules like 1,3,4-oxadiazol-2-ones, has been documented. ucl.ac.uk This synthesis involves cyclization with triphosgene, demonstrating the reactivity of the hydrazide moiety which could be exploited for analytical derivatization. ucl.ac.uk

Reaction Kinetics and Mechanistic Studies of this compound Reactions

The study of reaction kinetics and mechanisms provides fundamental insights into how chemical transformations occur, including the speed of the reaction and the sequence of steps involved.

Experimental Determination of Reaction Rates

The rate of a chemical reaction can be determined by monitoring the change in concentration of reactants or products over time. nih.gov For reactions involving benzohydrazide (B10538) derivatives, kinetic studies have often been performed using spectrophotometry to follow the reaction progress.

One key type of reaction for hydrazides is acylation. A study on the acetylation of various substituted benzohydrazides with p-nitrophenyl acetate (B1210297) in aqueous solution determined the second-order rate constants (k_N_). udd.cl While this compound was not included, data for structurally similar compounds like 4-methoxy and 4-ethoxy derivatives provide insight into the reactivity. The rates for these compounds are consistent with a stepwise reaction mechanism. udd.cl

Another study investigated the oxidation of benzohydrazide (BH) by hexachloroiridate(IV) over a wide pH range, establishing a clear second-order kinetic profile. nih.gov The observed second-order rate constant (k') was determined under various conditions, providing concrete data on the reaction speed. nih.gov

Table 1: Second-Order Rate Constants (k_N_) for the Reaction of Substituted Benzohydrazides with p-Nitrophenyl Acetate udd.cl This table is based on data for analogous compounds to illustrate the experimental determination of reaction rates for the benzohydrazide class.

| Substituent (X-C₆H₄CONHNH₂) | pKa | k_N_ (M⁻¹s⁻¹) |

|---|---|---|

| 4-Methoxy | 3.24 | 1.10 |

| 4-Methyl | 3.20 | 1.02 |

| Hydrogen | 3.12 | 0.81 |

| 4-Chloro | 2.92 | 0.51 |

| 3-Nitro | 2.50 | 0.19 |

Influence of Experimental Conditions on Reaction Speed

Experimental conditions such as reactant concentration, pH, and temperature can significantly influence the rate of a reaction.

Concentration: The rate of acylation of hydrazides is dependent on the concentration of the acylating agent. In a study of hydrazide acylation by formic acid and acetic acid, the reaction rate increased with higher concentrations of the acid. pharm.or.jp For example, with 10% formic acid, 25% of the hydrazide was formylated in 30 minutes, demonstrating a significant concentration dependence. pharm.or.jp

pH: The pH of the reaction medium has a profound effect on the oxidation rate of benzohydrazides. The reaction between benzohydrazide and hexachloroiridate(IV) shows a complex relationship between the observed rate constant (k') and pH. nih.gov The rate is influenced by the protonation state of the hydrazide, with different protolysis species exhibiting vastly different reactivities. nih.gov

Table 2: Effect of Acetic Acid Concentration on Acetylation of a Hydrazide pharm.or.jp This table illustrates the principle of concentration affecting reaction rates in hydrazides.

| Acetic Acid Concentration | % Acetylation (1 hour) | % Acetylation (12 hours) |

|---|---|---|

| 10% | 3% | - |

| 100% | 11% | 49% |

Postulated Reaction Mechanisms and Rate-Determining Steps

Understanding the reaction mechanism involves identifying all the elementary steps of a reaction, including any intermediates and the slowest step, known as the rate-determining step (RDS). udd.cl

For the acetylation of benzohydrazide derivatives, a stepwise mechanism is proposed where the initial nucleophilic attack of the hydrazide on the carbonyl carbon of the electrophile is the rate-determining step. udd.cl This leads to the formation of a zwitterionic tetrahedral intermediate (T±). udd.cl A significant finding from theoretical analysis is that benzohydrazide derivatives can exist in a keto-enol tautomeric equilibrium. The enol form is suggested to be the more active species for the nucleophilic attack, a proposal that explains the observed low sensitivity of the reaction rate to electronic substituent effects. udd.clresearchgate.net

Scheme 1: Postulated Mechanism for Acetylation of Benzohydrazides udd.cl

In the oxidation of benzohydrazide by hexachloroiridate(IV), the proposed mechanism involves the generation of hydrazyl free radicals in the rate-determining steps. nih.gov This is followed by a series of fast consecutive reactions that lead to the final oxidized product, benzoic acid. nih.gov

Transition State Theory Applications

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the activated complex or transition state (TS)—the highest energy point along the reaction coordinate. grafiati.com

In studies of benzohydrazide reactions, TST has been applied both computationally and conceptually.

Transition State Structure: For the oxidation of benzohydrazide, the calculation of activation parameters, such as the entropy of activation (ΔS‡), provides insight into the structure of the transition state. The moderately negative values of ΔS‡ obtained for this reaction suggest a compact and ordered transition state structure, which is consistent with an outer-sphere electron transfer mechanism in the rate-determining step. nih.gov

Site Activation Effects: In nucleophilic aromatic substitution (SNAr) reactions involving benzohydrazide derivatives, it has been shown that intramolecular hydrogen bonding can act as a perturbation that affects the transition state structure. This hydrogen bond can enhance both the nucleophilicity of the reacting nitrogen atom and the electrophilicity of the reaction center, effectively lowering the activation energy of the reaction. researchgate.netgrafiati.com This demonstrates how non-local interactions can influence the transition state and, consequently, the reaction kinetics. researchgate.net

Advanced Spectroscopic Characterization of 4 Isopropoxybenzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise structure of 4-isopropoxybenzohydrazide can be confirmed. rsc.orgmdpi.com

The ¹H NMR spectrum is instrumental in identifying the protons associated with the hydrazide and isopropoxy groups. The hydrazide functional group (-CONHNH₂) typically displays distinct signals for the amide proton (NH) and the amine protons (NH₂). These protons are exchangeable with deuterium (B1214612) oxide (D₂O) and often appear as broad singlets. The amide proton is expected to appear further downfield due to the electron-withdrawing effect of the adjacent carbonyl group.

The isopropoxy group [-OCH(CH₃)₂] gives rise to two characteristic signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The splitting pattern arises from the coupling between the methine proton and the methyl protons. The aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) pattern.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| -NH₂ (Amine) | ~ 4.5 - 5.0 | Broad Singlet |

| -NH- (Amide) | ~ 9.5 - 10.0 | Broad Singlet |

| Ar-H (ortho to -O) | ~ 6.9 - 7.1 | Doublet |

| Ar-H (ortho to -C=O) | ~ 7.7 - 7.9 | Doublet |

| -OCH(CH₃)₂ (Methine) | ~ 4.6 - 4.8 | Septet |

| -OCH(CH₃)₂ (Methyl) | ~ 1.3 - 1.4 | Doublet |

The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the aromatic ring, and the carbons of the isopropoxy group. The carbonyl carbon (C=O) of the hydrazide moiety typically resonates at a significantly downfield position, generally in the range of 165-170 ppm. The aromatic carbons show signals in the range of 115-165 ppm, with the carbon attached to the oxygen (C-O) appearing at a lower field than the other ring carbons. The two carbons of the isopropoxy group will also show characteristic signals.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| C=O (Carbonyl) | ~ 166.0 |

| C-O (Aromatic) | ~ 162.0 |

| C-C=O (Aromatic) | ~ 125.0 |

| CH (Aromatic, ortho to -O) | ~ 115.0 |

| CH (Aromatic, ortho to -C=O) | ~ 129.0 |

| -OCH(CH₃)₂ (Methine) | ~ 70.0 |

| -OCH(CH₃)₂ (Methyl) | ~ 22.0 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identificationspecac.comvscht.cz

FT-IR spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). specac.combiomaterial.com.br

The FT-IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the hydrazide group. The N-H stretching vibrations of the primary amine (-NH₂) typically appear as two distinct bands in the region of 3200-3400 cm⁻¹, while the secondary amide (-NH) stretch appears as a single band in the same region. The carbonyl (C=O) stretching vibration of the hydrazide is a strong, prominent band typically found in the range of 1630-1680 cm⁻¹. The broadness of the N-H bands can indicate hydrogen bonding. specac.com Other significant bands include C-H stretches from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic ring, and C-O stretching from the ether linkage.

Interactive Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| -NH₂ / -NH | N-H Stretching | 3200 - 3400 | Medium-Strong, Broad |

| Aromatic C-H | C-H Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretching | 2850 - 3000 | Medium |

| C=O (Amide I) | C=O Stretching | 1640 - 1680 | Strong |

| N-H (Amide II) | N-H Bending | 1510 - 1550 | Medium-Strong |

| Aromatic C=C | C=C Stretching | 1450 - 1600 | Medium |

| C-O (Ether) | C-O Stretching | 1200 - 1260 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisneu.edu.truni-saarland.de

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound. neu.edu.tr

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the analysis capabilities of mass spectrometry. chromsystems.comsigmaaldrich.com The LC component separates this compound from any impurities or by-products from the synthesis, thus allowing for a robust purity evaluation. sciex.com

Following separation, the compound is introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak can be readily identified. For this compound (molecular formula C₁₀H₁₄N₂O₂), the calculated molecular weight is 194.23 g/mol . In positive ion mode ESI-MS, the protonated molecular ion [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 195.24. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the data from NMR and FT-IR. uni-saarland.delibretexts.org

ESI+ Precursor Isotope Patterns in Derivatized Carboxylic Acids

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the analysis of a wide array of molecules, including carboxylic acids. However, the direct analysis of small, polar carboxylic acids by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to poor retention on commonly used reversed-phase columns and low ionization efficiency. nih.gov Chemical derivatization is a widely employed strategy to overcome these limitations. By reacting the carboxylic acid with a derivatizing agent, a new molecule is formed with improved chromatographic and ionization characteristics. nih.govddtjournal.com

Hydrazides, such as this compound, are effective derivatizing agents for carboxylic acids, forming stable hydrazide derivatives. nih.gov This derivatization introduces a moiety that can be more readily ionized, typically in positive ion mode (ESI+), leading to enhanced detection sensitivity. ddtjournal.com

A key advantage of certain derivatization strategies is the introduction of a unique isotopic signature that allows for easy identification of the derivatized analytes in a complex matrix. While this compound itself does not possess a distinctive natural isotopic pattern, the principle is well-illustrated by other derivatizing agents. For instance, reagents containing bromine or chlorine atoms are utilized to impart a characteristic M/M+2 isotopic pattern, which acts as a clear marker for the derivatized species in the mass spectrum.

Although direct ESI+ precursor isotope pattern data for carboxylic acids specifically derivatized with this compound is not extensively documented in peer-reviewed literature, the derivatization would proceed via the formation of a hydrazide bond. The resulting derivatized molecule would be readily detectable by ESI-MS. The mass of the resulting ion would be the sum of the mass of the carboxylic acid and the 4-isopropoxybenzoyl moiety, minus the mass of a water molecule, plus the mass of the ionizing adduct (e.g., H⁺).

The fragmentation of such derivatives in tandem mass spectrometry (MS/MS) would be expected to yield characteristic product ions. For hydrazones derived from nicotinic acid hydrazide, for example, comprehensive ESI-MS and MS/MS analysis has been used to elucidate fragmentation pathways, which aids in the structural confirmation of the original analyte. researchgate.net Similar detailed fragmentation studies would be necessary to build a library of product ions for carboxylic acids derivatized with this compound.

UV-Vis Spectroscopy for Concentration Monitoring and Stability Studies

UV-Vis spectroscopy is a fundamental, non-destructive analytical technique widely used for the quantitative analysis of compounds in solution. The principle relies on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light at a specific wavelength and the concentration of the absorbing species. This makes it an invaluable tool for monitoring the concentration of substances like this compound and its derivatives, as well as for assessing their stability over time. researchgate.net

Benzohydrazide (B10538) derivatives typically exhibit strong absorbance in the UV region due to the presence of the aromatic ring and the hydrazide chromophore. Studies on various substituted benzohydrazides show that these compounds have characteristic absorption maxima (λmax) that can be utilized for their quantification. For instance, a series of 2-(benzamido) benzohydrazide derivatives displayed absorption peaks in the range of 300–365 nm, corresponding to π → π* electronic transitions. researchgate.netmdpi.com The exact position and intensity of the absorption maximum can be influenced by the nature and position of substituents on the benzene ring.

For concentration monitoring, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations of this compound at its λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Stability studies are crucial in pharmaceutical and chemical research to determine the shelf-life and degradation kinetics of a compound. UV-Vis spectroscopy offers a straightforward method to monitor the degradation of this compound under various conditions (e.g., pH, temperature, light exposure). A decrease in the absorbance at the λmax of the parent compound over time, or the appearance of new absorption bands corresponding to degradation products, can be used to quantify the rate of degradation.

While specific stability studies on this compound are not widely published, the methodology is well-established for related compounds. The following table presents UV-Vis absorption data for some substituted benzohydrazide derivatives, illustrating the typical absorption range for this class of compounds.

| Compound Name | λmax (nm) | Solvent |

| Benzohydrazide | Not Specified | Not Specified |

| 2-(Benzamido) benzohydrazide derivatives | 300-365 | Methanol |

| Methoxy-substituted benzohydrazide derivatives | Not Specified | Not Specified |

| N'-((2-Chloroquinolin-3-yl) methylene)benzohydrazide | Not Specified | Not Specified |

Comparative Spectroscopic Analysis of Related Compounds

The spectroscopic properties of this compound can be understood in the context of other substituted benzohydrazides. By comparing their spectral data, trends in how different substituents affect the electronic and vibrational properties of the molecule can be established. Key spectroscopic techniques for this comparison include Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy. researchgate.netresearchgate.netderpharmachemica.com

FT-IR Spectroscopy: The IR spectra of benzohydrazides show characteristic absorption bands for the N-H, C=O, and aromatic C-H functional groups. For example, in a series of (E)-4-chloro-N'-(substituted benzylidene)benzohydrazides, the N-H stretching frequency was observed in the range of 3347-3434 cm⁻¹, while the C=O stretching appeared between 1595-1654 cm⁻¹. derpharmachemica.com The position of these bands can be influenced by the electronic effects of the substituents on the aromatic ring.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. In substituted benzohydrazides, the chemical shifts of the aromatic protons and the NH protons are of particular interest. For instance, in a study of (E)-4-chloro-N'-(substituted benzylidene)benzohydrazides, the enolic NH proton appeared as a singlet at δ 11.8-11.9 ppm, while the aromatic protons showed multiplets in the δ 7.0-7.9 ppm range. derpharmachemica.com The ¹³C NMR spectra show characteristic signals for the carbonyl carbon (around δ 161-162 ppm) and the aromatic carbons. derpharmachemica.com

The following table provides a comparative overview of spectroscopic data for several benzohydrazide derivatives, which can be used to infer the expected spectral characteristics of this compound.

| Compound | Key IR Bands (cm⁻¹) (C=O, N-H) | Key ¹H NMR Shifts (ppm) (NH, Ar-H) | Key ¹³C NMR Shifts (ppm) (C=O) |

| (E)-4-chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | 1595 (C=O), 3434 (N-H) | 11.8 (NH), 7.0-7.9 (Ar-H) | ~161-162 |

| (E)-4-chloro-N'-(2,5-dimethoxybenzylidene)benzohydrazide | Not specified | 11.9 (NH), 7.0-7.9 (Ar-H) | ~161-162 |

| N'-((2-Chloroquinolin-3-yl) methylene)benzohydrazide | 1698 (C=O), 3182 (N-H) | 12.30 (NH), 7.57-8.98 (Ar-H) | Not specified |

| 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide | 1660, 1635 (C=O), 3317 (N-H) | 11.81, 10.67 (NH), 6.89-8.00 (Ar-H) | 168.2, 165.0 |

This comparative approach allows for a more robust understanding of the structure-property relationships within the benzohydrazide family of compounds and provides a solid basis for interpreting the spectroscopic data of this compound and its derivatives.

Coordination Chemistry of Hydrazide Ligands Including 4 Isopropoxybenzohydrazide

Principles of Metal-Ligand Complex Formation

The formation of a metal-ligand complex is fundamentally a reaction between a Lewis acid (the metal ion) and a Lewis base (the ligand). uni-siegen.de The ligand must possess at least one pair of non-bonding electrons to donate to the electron-deficient metal center, forming a coordinate covalent bond. The stability and structure of the resulting complex are governed by factors such as the nature of the metal ion, the electronic and steric properties of the ligand, and the reaction conditions.

The hydrazide functional group (-CONHNH₂) is a cornerstone of the coordinating ability of molecules like 4-Isopropoxybenzohydrazide. This moiety contains two potential donor atoms: the carbonyl oxygen and the terminal amino nitrogen. ekb.eg This arrangement allows hydrazides to act as bidentate ligands, chelating with a metal ion to form a stable five-membered ring structure. at.ua This chelation is a key factor in the stability of these metal complexes.

A crucial aspect of hydrazide coordination is the existence of keto-enol tautomerism. In solution, the hydrazide can exist in equilibrium between its keto form (I) and its iminol or enol form (II). mtct.ac.in Coordination to a metal ion often occurs via the deprotonated enol form, where the ligand acts as a mononegative bidentate ligand, bonding through the enolic oxygen and the azomethine nitrogen. nih.gov This mode of bonding is common and significantly influences the electronic environment of the resulting complex.

Figure 1: Keto-enol tautomerism in hydrazide ligands.

Figure 1: Keto-enol tautomerism in hydrazide ligands.Hydrazide derivatives readily form stable coordination complexes with a wide array of transition metals, including but not limited to copper, nickel, cobalt, and zinc. rsc.orgresearchgate.net The biological activity and physical properties of the hydrazide ligand are often enhanced upon coordination with these metal ions. mtct.ac.in The d-orbitals of the transition metals play a vital role in the bonding and the resulting geometry of the complexes. The interaction between the metal's d-orbitals and the ligand's donor atoms leads to the formation of complexes with distinct geometries, colors, and magnetic properties. lumenlearning.com The versatile coordination behavior of hydrazides allows for the formation of stable chelates with metals in various oxidation states, contributing to their broad applicability in fields like catalysis and materials science. nih.gov

Structural Aspects of this compound Metal Complexes

The structural characterization of metal complexes is essential for understanding their chemical reactivity and physical properties. For complexes involving this compound, determining the arrangement of the ligands around the central metal ion reveals the coordination number and geometry.

The coordination number refers to the total number of donor atoms directly bonded to the central metal ion. libretexts.org This number is influenced by the size of the metal ion, the steric bulk of the ligands, and electronic factors. libretexts.org For hydrazide complexes, common coordination numbers are 4 and 6. solubilityofthings.com

Coordination Number 4: Can result in either a tetrahedral or a square planar geometry. libretexts.org Tetrahedral geometry is often seen with d⁰, d¹⁰, or high-spin d⁵ configurations, while square planar geometry is characteristic of metal ions with a d⁸ electronic configuration, such as Ni(II) and Pt(II). libretexts.orglibretexts.org

Coordination Number 6: This is the most common coordination number and almost invariably leads to an octahedral geometry, which may sometimes be distorted. solubilityofthings.comlibretexts.org

The specific geometry of a this compound complex would be determined experimentally using techniques like X-ray crystallography, which provides precise information on bond lengths and angles.

Interactive Table: Common Geometries in Metal Complexes

| Coordination Number | Geometry | Ideal Bond Angles | Common Metal Ion Configurations |

| 4 | Tetrahedral | 109.5° | d⁰, d¹⁰ (e.g., Zn(II), Cd(II)) |

| 4 | Square Planar | 90° | d⁸ (e.g., Ni(II), Pt(II), Pd(II)) |

| 5 | Trigonal Bipyramidal | 90°, 120° | Various |

| 5 | Square Pyramidal | 90° | Various (e.g., VO²⁺) |

| 6 | Octahedral | 90° | Most common (e.g., Cr(III), Fe(III), Co(II)) |

Spectroscopic methods are invaluable for elucidating the structure of metal complexes and confirming the coordination of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. Upon complexation of a hydrazide ligand like this compound, characteristic changes in the IR spectrum are observed:

The ν(C=O) (carbonyl stretch) band, typically around 1650-1680 cm⁻¹, shifts to a lower frequency, indicating the coordination of the carbonyl oxygen to the metal ion.

The ν(N-H) stretching vibrations of the -NH₂ group also shift, confirming the involvement of the nitrogen atom in bonding.

The appearance of new, non-ligand bands at lower frequencies (typically < 600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of the formation of metal-ligand bonds. sbmu.ac.ir

Interactive Table: Typical IR Spectral Data for Hydrazide Complexation

| Functional Group | Ligand ν (cm⁻¹) | Complex ν (cm⁻¹) | Interpretation |

| N-H Stretch | ~3200-3300 | Shifted | Involvement of -NH₂ in coordination |

| C=O Stretch | ~1660 | ~1610-1630 | Coordination via carbonyl oxygen |

| C=N Stretch | N/A (appears on enolization) | ~1590-1610 | Coordination in the enol form |

| M-N Stretch | N/A | ~450-550 | Formation of Metal-Nitrogen bond |

| M-O Stretch | N/A | ~350-450 | Formation of Metal-Oxygen bond |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the electronic structure and geometry. While the free ligand typically shows absorptions in the UV region due to π→π* and n→π* transitions, its metal complexes often exhibit new absorption bands in the visible region. researchgate.net These new bands are attributed to:

d-d transitions: Electronic transitions between the d-orbitals of the metal ion, which are no longer degenerate in the ligand field. The energy of these transitions corresponds to the visible region of the spectrum, giving rise to the characteristic colors of transition metal complexes.

Ligand-to-Metal Charge Transfer (LMCT): Excitation of an electron from a ligand-based orbital to a metal-based orbital. These are typically very intense bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and its complexes, particularly for diamagnetic species. Upon coordination, the chemical shifts of the protons and carbons near the coordination sites are affected. For a this compound ligand, the signal for the -NH proton would be expected to shift significantly or disappear upon deprotonation and coordination. nih.gov Protons on the benzene (B151609) ring may also experience shifts due to changes in electron density upon complexation.

Electronic Structure and Magnetic Properties of Coordination Compounds

The electronic structure of a transition metal complex dictates its magnetic properties. When a substance is placed in a magnetic field, it can be classified as either diamagnetic or paramagnetic. lumenlearning.com

Diamagnetic substances contain no unpaired electrons and are weakly repelled by a magnetic field. libretexts.org

Paramagnetic substances contain one or more unpaired electrons and are attracted to a magnetic field. libretexts.org

The magnetism of a coordination compound arises from the spin and orbital angular momentum of the unpaired electrons on the central metal ion. unacademy.com For many complexes of the first transition series, the orbital contribution is quenched, and the magnetic moment can be approximated by the spin-only formula:

μs.o. = √n(n+2) B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons, the unit of magnetic moment. iitk.ac.in

By measuring the magnetic susceptibility of a complex, its magnetic moment can be calculated. This experimental value is then used to determine the number of unpaired electrons, which provides crucial information about the metal's oxidation state, coordination geometry, and the ligand field strength (i.e., whether it is a high-spin or low-spin complex). lumenlearning.comlibretexts.org For example, an octahedral Fe(III) complex (d⁵) can have five unpaired electrons (high-spin) with a magnetic moment of ~5.9 B.M., or one unpaired electron (low-spin) with a moment of ~1.73 B.M., depending on the ligand. iitk.ac.in

Interactive Table: Spin-Only Magnetic Moments

| Metal Ion | dⁿ | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μs.o.) in B.M. |

| Ti³⁺ | d¹ | 1 | 1.73 |

| V³⁺ | d² | 2 | 2.83 |

| Cr³⁺, V²⁺ | d³ | 3 | 3.87 |

| Cr²⁺, Mn³⁺ | d⁴ | 4 (high-spin) / 2 (low-spin) | 4.90 / 2.83 |

| Mn²⁺, Fe³⁺ | d⁵ | 5 (high-spin) / 1 (low-spin) | 5.92 / 1.73 |

| Fe²⁺, Co³⁺ | d⁶ | 4 (high-spin) / 0 (low-spin) | 4.90 / 0 (Diamagnetic) |

| Co²⁺ | d⁷ | 3 (high-spin) / 1 (low-spin) | 3.87 / 1.73 |

| Ni²⁺ | d⁸ | 2 | 2.83 |

| Cu²⁺ | d⁹ | 1 | 1.73 |

| Zn²⁺ | d¹⁰ | 0 | 0 (Diamagnetic) |

Reaction Patterns and Mechanisms in Coordination Chemistry

The coordination chemistry of hydrazides, including this compound, is characterized by a rich variety of reaction patterns and mechanisms. These ligands are versatile building blocks in the synthesis of coordination compounds due to the presence of multiple donor atoms, primarily the carbonyl oxygen and the hydrazinic nitrogen atoms. The specific reaction pathways and resulting coordination complexes are influenced by several factors, including the nature of the metal ion, the reaction conditions (such as solvent and pH), and the stoichiometry of the reactants.

A predominant reaction pattern for hydrazide ligands involves keto-enol tautomerism. In solution, particularly in the presence of a base or upon coordination to a metal ion, the hydrazide moiety can undergo deprotonation and exist in its enolic form. This tautomerization is a critical step as it facilitates the coordination of the ligand as a bidentate chelating agent. The coordination typically occurs through the carbonyl (or enolic) oxygen and the terminal amino nitrogen atom, forming a stable five-membered chelate ring with the metal center. This bidentate O,N-coordination is a common motif in the coordination chemistry of aroylhydrazones.

The reaction of a hydrazide ligand with a metal salt generally proceeds via a ligand substitution mechanism. The solvent molecules, often water or ethanol (B145695), initially coordinated to the metal ion are displaced by the hydrazide ligand. The precise mechanism of this substitution can be classified as dissociative (D), associative (A), or interchange (I).

In a dissociative mechanism , a ligand from the metal coordination sphere first detaches, forming an intermediate with a lower coordination number. This is typically the rate-determining step. Subsequently, the incoming hydrazide ligand coordinates to the metal center. This pathway is often favored by metal ions that can readily form stable lower-coordinate intermediates.

Conversely, an associative mechanism involves the initial formation of a bond between the incoming hydrazide ligand and the metal center, leading to a higher-coordinate intermediate. The departure of a coordinated solvent molecule then follows. This mechanism is more common for metal centers that are not sterically hindered and can accommodate an increase in coordination number.

The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand departs, without the formation of a distinct intermediate. This can be further divided into associative interchange (Ia) and dissociative interchange (Id), depending on the degree of bond formation with the incoming ligand and bond breaking with the leaving ligand in the transition state.

For ligands like this compound, the reaction with a metal salt, for instance, a transition metal halide or acetate (B1210297), in a suitable solvent like ethanol, would likely proceed through one of these substitution pathways. The general reaction can be represented as:

[ \text{M(S)}n^{x+} + \text{L} \rightarrow [\text{M(S)}{n-1}\text{L}]^{x+} + \text{S} ]

where M is the metal ion, S is the solvent molecule, and L is the this compound ligand. Subsequent substitution steps can lead to the formation of complexes with higher ligand-to-metal ratios, such as [ML₂] or [ML₃], depending on the coordination number and geometry preferred by the metal ion.

The reaction of (Z)-N′-(4-methoxybenzylidene)benzohydrazide, a structurally similar compound, with nickel(II) nitrate (B79036) in a DMF/water medium, alkalized with ammonia, resulted in the formation of a 1:2 metal-to-ligand complex. mdpi.com In this case, the ligand acts as a bidentate, negatively charged ligand, indicating deprotonation prior to or during coordination. mdpi.com This suggests that for this compound, a similar reaction pattern involving deprotonation and subsequent bidentate chelation is highly probable.

The table below summarizes the key reaction patterns and mechanistic steps involved in the coordination of hydrazide ligands.

| Reaction Pattern/Mechanism | Description | Key Intermediates/Transition States |

| Keto-Enol Tautomerism | Isomerization of the hydrazide from its keto form to its enol form, facilitated by solvent or metal ion interaction. | Enolate intermediate |

| Deprotonation | Loss of a proton from the hydrazide, typically from the N-H group in the enol form, to generate an anionic ligand. | Anionic hydrazide ligand |

| Bidentate Chelation | Coordination of the hydrazide to the metal center through both the carbonyl/enolic oxygen and the amino nitrogen. | Five-membered metallacycle |

| Dissociative Substitution | Ligand substitution proceeding through a lower-coordination number intermediate. | [M(S)n-1]x+ |

| Associative Substitution | Ligand substitution proceeding through a higher-coordination number intermediate. | [M(S)nL]x+ |

| Interchange Substitution | Concerted ligand substitution without a distinct intermediate. | [S...M...L]x+ transition state |

Detailed research findings on closely related systems have provided insight into the factors governing these reaction patterns. For instance, the pH of the reaction medium plays a crucial role in the deprotonation step. In neutral or acidic media, the hydrazide may coordinate in its neutral keto form, whereas in basic media, the deprotonated enol form is favored, leading to the formation of neutral or anionic complexes.

Furthermore, the nature of the metal ion influences the final structure of the complex. First-row transition metals like Cu(II), Ni(II), and Co(II) often form square planar or octahedral complexes with hydrazide ligands, depending on the ligand field strength and the presence of other ancillary ligands. The steric bulk of the substituent on the benzohydrazide (B10538), in this case, the isopropoxy group, can also play a role in determining the stoichiometry and stereochemistry of the resulting metal complex.

Structure Activity Relationship Sar Studies and Molecular Modeling of 4 Isopropoxybenzohydrazide Analogues

Principles of Structure-Activity Relationship in Medicinal Chemistry

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. The core principle of SAR is that the activity of a molecule is a direct function of its three-dimensional structure and physicochemical properties. Minor modifications to a molecule's structure can lead to significant changes in its biological effects, a phenomenon that is systematically explored to develop more potent and selective drugs.

For hydrazide derivatives, SAR studies typically involve modifying various parts of the molecule, such as the phenyl ring, the hydrazide linker, and any substituents, to observe the impact on a specific biological target. Key structural features and their influence on activity are meticulously mapped. For instance, in a series of (E)-N'-benzylidenebenzohydrazide analogues, the presence and position of hydroxyl groups on the benzylidene phenyl ring were found to be critical for their antibacterial activity. nih.gov Similarly, studies on other benzohydrazide (B10538) derivatives have shown that the nature and position of substituents on the aromatic ring significantly influence their urease inhibitory activity. researchgate.net These studies highlight the importance of systematic structural modifications to elucidate the SAR and guide the design of more effective compounds. nih.govresearchgate.net

Rational Design and Optimization of Hydrazide Derivatives

The insights gained from SAR studies fuel the rational design and optimization of new and more effective hydrazide derivatives. researchgate.net This process is a departure from the traditional trial-and-error approach, instead relying on a deep understanding of the target's biology and the ligand's chemistry to make informed design decisions. The goal is to enhance desired properties such as potency, selectivity, and pharmacokinetic profile while minimizing undesirable effects.

The optimization of hydrazide derivatives often involves several strategies:

Isosteric and Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's activity or pharmacokinetic properties.

Scaffold Hopping: This strategy entails replacing the central core of the molecule with a structurally different scaffold while retaining the key interacting functional groups.

Functional Group Modification: This involves the addition, removal, or modification of functional groups to improve interactions with the target, alter solubility, or enhance metabolic stability. For example, the introduction of methoxy (B1213986) and halogen substituents on benzohydrazide derivatives has been shown to enhance their urease inhibitory potency. researchgate.net

A study on 4-aminoquinoline-benzohydrazide-based hybrids demonstrated how different aromatic aldehydes and substituted isatins could be used to generate a library of compounds with varying antibacterial activities, showcasing a practical application of rational design. nih.gov

Computational Approaches in Drug Design and Optimization

In recent decades, computational methods have become indispensable in the drug discovery pipeline, offering a rapid and cost-effective way to design and screen potential drug candidates before their actual synthesis. These in silico techniques provide valuable insights into the molecular interactions that govern a drug's activity and its fate within the body.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. mdpi.comucl.ac.uk This method allows researchers to visualize the binding mode of a compound within the active site of a protein and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding affinity.

For analogues of 4-isopropoxybenzohydrazide, molecular docking can be used to predict how they might interact with a particular biological target. For example, in a study of (E)-N'-benzylidenebenzohydrazide analogues as potential antibacterial agents, molecular docking was used to investigate their binding modes within the active site of the E. coli FabH receptor. nih.gov The results revealed that the most active compounds formed specific interactions with key amino acid residues in the active site, providing a structural basis for their activity. nih.gov Similarly, docking studies on benzimidazole–based analogues have helped in understanding their potential as anti-Alzheimer's agents. mdpi.com

| Compound Analogue | Modification | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analogue 1 | 4-Hydroxybenzylidene | -8.5 | His244, Phe399, Gly208 |

| Analogue 2 | 2,4-Dichlorobenzylidene | -9.2 | His244, Met338, Phe399 |

| Analogue 3 | 4-Nitrobenzylidene | -7.8 | His244, Gly208 |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are developed by correlating various physicochemical properties of the molecules, known as molecular descriptors, with their measured biological activity. Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds.

For a series of this compound analogues, a QSAR model could be developed to predict their activity against a specific target. This would involve calculating a range of molecular descriptors for each analogue, such as lipophilicity (logP), molar refractivity, and electronic properties, and then using statistical methods to correlate these descriptors with their biological activity. A study on (E)-N'-benzylidenebenzohydrazide analogues successfully used QSAR to correlate their physicochemical characteristics with their antibacterial activity. nih.gov

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore mapping is a computational method used to identify this common set of features from a group of active molecules. The resulting pharmacophore model can then be used as a 3D query to screen large compound libraries to identify new molecules that are likely to be active.

For this compound and its analogues, if a set of active compounds is identified, a pharmacophore model could be generated. This model might, for example, highlight the importance of a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring in specific spatial arrangements for biological activity.

A significant hurdle in drug development is the failure of compounds due to poor pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction tools have emerged as a crucial component of the early drug discovery process, allowing for the computational estimation of these properties before a compound is synthesized. ucl.ac.uk

These predictive models can assess various parameters, including oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. By flagging potential liabilities early on, these tools help in prioritizing which compounds to advance and in guiding the design of molecules with more favorable pharmacokinetic profiles. For instance, in silico ADMET studies can be used to predict the drug-likeness of novel benzohydrazide derivatives. ucl.ac.uk

| ADMET Property | Predicted Value/Classification | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well absorbed from the gut. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this enzyme. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |

Substituent Effects on Biological Activity and Physicochemical Properties of this compound Analogues

The biological activity and physicochemical characteristics of benzohydrazide derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. Structure-Activity Relationship (SAR) studies reveal that modifications, such as the introduction of various alkoxy groups or halogen atoms, can modulate the therapeutic potential of these compounds by altering their electronic and steric properties.

Influence of Alkoxy Groups and Halogenation

The introduction of alkoxy groups and halogens to the benzohydrazide scaffold is a common strategy to fine-tune biological activity. The size, length, and electronic nature of these substituents play a critical role in the interaction of the molecules with their biological targets.

Alkoxy Groups: The presence and nature of alkoxy substituents (e.g., methoxy, ethoxy, isopropoxy) can have varied effects. In a study on coumarin-hydroxybenzohydrazide hybrids, the specific type of alkoxy group (methoxy, ethoxy, and isopropoxy) showed minimal difference in influencing radical scavenging activity when measured in water. mdpi.com However, in a non-polar solvent like benzene (B151609), the differences in their effects became more pronounced. mdpi.com This suggests that the environment (e.g., the polarity of a biological target's active site) can influence the impact of different alkoxy substituents.

In some contexts, electron-donating groups are favorable. For instance, in a series of N′-benzylidene-4-tert-butylbenzohydrazide derivatives evaluated as urease inhibitors, it was found that electron-donating groups on the benzylidene ring, including methoxy groups, generally enhanced the inhibitory activity. nih.gov Conversely, in studies of 4-(trifluoromethyl)benzohydrazide hydrazones as cholinesterase inhibitors, electron-donating substituents like a methoxy group were found to be unfavorable for activity. mdpi.com

Research on benzohydrazide derivatives containing dihydropyrazole moieties as potential anticancer agents showed that compounds with methoxyl groups exhibited significant antiproliferative activity. nih.gov The position of the substituent was also crucial, with a 4-methoxyl substitution (Compound H15 ) showing potent activity against several cancer cell lines. nih.gov

Halogenation: Halogens are frequently incorporated into benzohydrazide structures to modulate their activity. The high electronegativity and lipophilicity of halogen atoms can enhance membrane permeability and binding interactions. In the development of benzohydrazide derivatives as potential EGFR kinase inhibitors, halogen-substituted compounds demonstrated potent antiproliferative activities. nih.gov Specifically, derivatives with fluorine, chlorine, and bromine at the para-position of the phenyl ring showed significant cytotoxicity against various cancer cell lines. nih.gov

For example, the compound with a 4-fluoro substitution (H11 ) had an IC₅₀ value of 0.61 µM against HeLa cells, while the 4-chloro (H14 ) and 4-bromo (H16 ) analogues had IC₅₀ values of 0.35 µM and 0.33 µM, respectively. nih.gov This indicates a trend where activity may increase with the size of the halogen in this specific series. Similarly, in a series of 1H-benzo[d]imidazole-(halogenated)benzylidene-benzohydrazide hybrids, compounds with 3-bromo (6c ) and 3-fluoro (6i ) substitutions showed the most potent cytotoxic activity against tested cancer cell lines. nih.gov

The table below summarizes the effect of various substituents, including halogens and alkoxy groups, on the antiproliferative activity of selected benzohydrazide derivatives containing a dihydropyrazole moiety. nih.gov

| Compound | Substituent (R) | IC₅₀ (µM) vs. HeLa Cells |

| H11 | 4-F | 0.61 |

| H14 | 4-Cl | 0.35 |

| H15 | 4-OCH₃ | 0.49 |

| H16 | 4-Br | 0.33 |

| H20 | 4-CH₃ | 0.15 |

| H21 | 4-OC₂H₅ | 0.28 |

Steric and Electronic Parameters in SAR

The biological activity of this compound analogues is governed by a complex interplay of steric and electronic factors. Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in deconvoluting these effects and building predictive models for designing more potent compounds. researchgate.net

Electronic Parameters: The electronic nature of substituents, characterized by parameters like the Hammett constant, dipole moment (μ), and orbital energies (HOMO/LUMO), is a primary determinant of activity. researchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can profoundly alter the electron density distribution across the benzohydrazide molecule, affecting its ability to interact with biological targets through hydrogen bonds, and π-π stacking, or by influencing its redox potential.

For example, in the study of 3/4-bromo benzohydrazide derivatives, QSAR models indicated that the antimicrobial activity was best described by the electronic parameter of total energy (Te). mdpi.com Another QSAR study on a different series of benzohydrazides identified the dipole moment and the energy of the lowest unoccupied molecular orbital (LUMO) as crucial for describing antibacterial and antifungal activity. mdpi.com In the context of cholinesterase inhibitors, the presence of electronegative substituents like halogens or nitro groups was found to improve inhibitory potency, whereas electron-donating groups like methyl or methoxy were unfavorable. mdpi.com This highlights that the requirement for electron-donating or withdrawing character is highly dependent on the specific biological target.

Steric and Topological Parameters: Steric hindrance, molecular size, and shape are also critical. These factors, often described by topological indices like molecular connectivity indices (e.g., χ⁰, χ³) and the Wiener index (W), can influence how well a molecule fits into a receptor's binding pocket. mdpi.comresearchgate.net

In the QSAR analysis of 3/4-bromo benzohydrazide derivatives, topological parameters such as the valence zero-order molecular connectivity index (⁰χv) and the Wiener index (W) were found to be significant descriptors of antimicrobial activity. mdpi.com Similarly, for another set of antimicrobial 1,2,4-triazole-benzohydrazide hybrids, the valence third-order molecular connectivity index (³χv) was important in the QSAR model. researchgate.net The size of a substituent can be a simple but effective parameter. While the small size of fluorine allows it to act as a bioisostere of a hydrogen atom with minimal steric clash, bulkier groups can either provide beneficial interactions or cause steric hindrance, preventing optimal binding. mdpi.com The interplay between steric accessibility and electronic density is therefore a key consideration in the design of new analogues.

Advanced Applications of 4 Isopropoxybenzohydrazide in Medicinal Chemistry Research

Intermediate in Synthesizing Biologically Active Compounds

4-Isopropoxybenzohydrazide serves as a crucial intermediate in the synthesis of a variety of biologically active compounds, demonstrating its versatility in medicinal chemistry. Its unique chemical structure allows for its incorporation into diverse molecular scaffolds, leading to the development of potent inhibitors for various therapeutic targets.

Protease Inhibitor Synthesis